2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride
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Overview
Description
2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride typically involves the following steps:
Formation of 4-methyl-1,3-thiazol-2-yl acetic acid: : This can be achieved by reacting 4-methylthiazole with chloroacetic acid in the presence of a suitable catalyst.
Hydrazide Formation: : The acetic acid derivative is then reacted with hydrazine to form the hydrazide.
Chlorination: : The hydrazide is further chlorinated to introduce the chlorine atom at the desired position.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Substitution: : Substitution reactions can occur at the thiazole ring or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation Products: : Thiazole-2-one derivatives.
Reduction Products: : Reduced thiazole derivatives or hydrazine derivatives.
Substitution Products: : Substituted thiazole or hydrazide derivatives.
Scientific Research Applications
2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in various chemical reactions and processes.
Biology: : Thiazole derivatives are known for their antimicrobial and antifungal properties, making this compound useful in the development of new drugs.
Medicine: : The compound has potential therapeutic applications, including the treatment of bacterial infections and other diseases.
Industry: : It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of specific biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride is similar to other thiazole derivatives, such as 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide and 2-chloro-N-(5-(4-methylphenyl)-1,3-thiazol-2-yl)acetamide. it is unique in its specific structure and potential applications. The presence of the hydrazide group and the hydrochloride salt form contribute to its distinct properties and reactivity.
List of Similar Compounds
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
2-chloro-N-(5-(4-methylphenyl)-1,3-thiazol-2-yl)acetamide
2-chloro-N-(1,3-thiazol-2-yl)acetamide
2-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)acetamide
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S.ClH/c1-5-4-15-8(10-5)2-6(13)11-12-7(14)3-9;/h4H,2-3H2,1H3,(H,11,13)(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIMWKRFMOUKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)NNC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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